8-bromo-2H-chromene-3-sulfonyl chloride
Overview
Description
8-Bromo-2H-chromene-3-sulfonyl chloride is a chemical compound with the molecular formula C9H6BrClO3S. It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields such as organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
The synthesis of 8-bromo-2H-chromene-3-sulfonyl chloride typically involves the bromination of 2H-chromene derivatives followed by sulfonylation. One common method includes the bromination of 2H-chromene-3-sulfonyl chloride using bromine in acetic acid . The reaction conditions often involve moderate temperatures and the use of catalysts to enhance the reaction efficiency. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
8-Bromo-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Cyclization Reactions: It can form cyclic compounds through intramolecular reactions, which are useful in synthesizing complex heterocycles.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Bromo-2H-chromene-3-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 8-bromo-2H-chromene-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects . The bromine atom also contributes to the compound’s reactivity and selectivity in different reactions .
Comparison with Similar Compounds
Similar compounds to 8-bromo-2H-chromene-3-sulfonyl chloride include other brominated chromene derivatives and sulfonyl chlorides. These compounds share similar reactivity patterns but may differ in their specific applications and biological activities . For example:
4-Bromo-2H-chromene-3-sulfonyl chloride: Similar structure but different substitution pattern, leading to different reactivity and applications.
2H-chromene-3-sulfonyl chloride:
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in various chemical reactions .
Biological Activity
8-Bromo-2H-chromene-3-sulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the chromene family and is characterized by the presence of a bromine atom at the 8-position and a sulfonyl chloride functional group at the 3-position of the chromene ring. Its unique structure enhances its reactivity, making it a valuable candidate for various therapeutic applications.
- Molecular Formula : C₉H₅BrClO₂S
- Molecular Weight : Approximately 344.01 g/mol
The sulfonyl chloride group significantly contributes to its reactivity, allowing for the formation of various derivatives through nucleophilic substitution reactions with amines, alcohols, and thiols.
The mechanism of action of this compound involves its ability to react with biological nucleophiles. This leads to the formation of covalent bonds with target molecules such as enzymes and receptors, which can modulate their activity. The sulfonyl chloride group is particularly reactive, facilitating these interactions and potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. It has been found that certain derivatives demonstrate cytotoxic effects against cancer cell lines, including colorectal adenocarcinoma cells (HT-29). The structure-activity relationship indicates that modifications at specific positions can significantly influence their biological efficacy .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases .
Study on Anticancer Activity
A notable study evaluated the cytotoxic effects of this compound derivatives against HT-29 cells. The results indicated an IC50 value of approximately 17.01 μM, showcasing its potential as an anticancer agent compared to standard drugs like doxorubicin .
Compound | IC50 (μM) | Reference Drug IC50 (μM) |
---|---|---|
This compound | 17.01 ± 1.35 | 5.38 ± 1.40 (Doxorubicin) |
Study on Antimicrobial Activity
Another research focused on the antimicrobial efficacy of this compound against several bacterial strains, demonstrating effective inhibition at concentrations below 50 μM. This suggests its potential as a lead compound in developing new antibiotics .
Comparative Analysis with Similar Compounds
Compound Name | Structure Highlights | Unique Features |
---|---|---|
6-Bromo-2H-chromene-3-sulfonyl chloride | Bromine at position 6 | Different reactivity profile |
8-Chloro-6-fluoro-2H-chromene-3-sulfonyl chloride | Fluorine instead of bromine | May influence biological activity |
Coumarin Sulfonamides | Contains coumarin ring | Established therapeutic uses |
The comparative analysis highlights the unique structural features of this compound, particularly its specific halogen substitutions which significantly influence its reactivity and biological activity.
Properties
IUPAC Name |
8-bromo-2H-chromene-3-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO3S/c10-8-3-1-2-6-4-7(15(11,12)13)5-14-9(6)8/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQFXKDUVPCHFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC=C2)Br)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261972 | |
Record name | 8-Bromo-2H-1-benzopyran-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-45-8 | |
Record name | 8-Bromo-2H-1-benzopyran-3-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-2H-1-benzopyran-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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